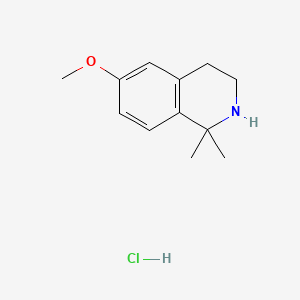
6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the reduction of isoquinoline using sodium and ethanol or tin and hydrochloric acid . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of catalytic hydrogenation or other advanced reduction techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds .
Applications De Recherche Scientifique
6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, which may account for its potential therapeutic effects in neurological disorders. The exact molecular targets and pathways are still under investigation, but it is thought to influence dopamine and serotonin receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but with additional methoxy groups.
7-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a methyl group at the 7-position.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative with different reactivity and applications.
Uniqueness
6-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H18ClNO |
|---|---|
Poids moléculaire |
227.73 g/mol |
Nom IUPAC |
6-methoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2)11-5-4-10(14-3)8-9(11)6-7-13-12;/h4-5,8,13H,6-7H2,1-3H3;1H |
Clé InChI |
SGIVAOXLJKTSKD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(CCN1)C=C(C=C2)OC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)


![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)
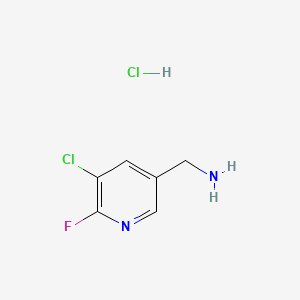

![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
amine hydrochloride](/img/structure/B13456932.png)

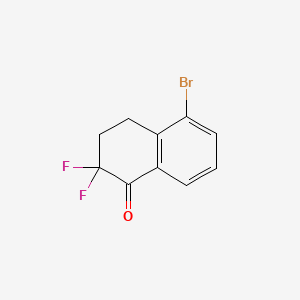
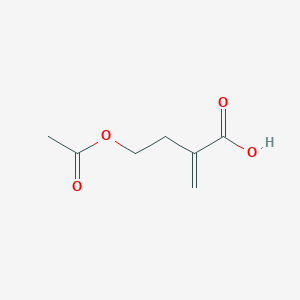

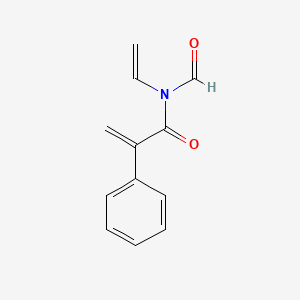
![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
